molecular formula C26H19ClN2O4 B13808373 3H-Naphtho[1,2,3-de]quinoline-1-carboxylic acid, 6-[(4-chlorophenyl)amino]-2,7-dihydro-4-methyl-2,7-dioxo-, ethyl ester CAS No. 67906-28-9

3H-Naphtho[1,2,3-de]quinoline-1-carboxylic acid, 6-[(4-chlorophenyl)amino]-2,7-dihydro-4-methyl-2,7-dioxo-, ethyl ester

Cat. No.: B13808373
CAS No.: 67906-28-9
M. Wt: 458.9 g/mol
InChI Key: PNTKMGYQLRLHDL-UHFFFAOYSA-N
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Description

3H-Naphtho[1,2,3-de]quinoline-1-carboxylic acid, 6-[(4-chlorophenyl)amino]-2,7-dihydro-4-methyl-2,7-dioxo-, ethyl ester is a complex organic compound belonging to the quinoline family This compound is characterized by its unique structure, which includes a naphthoquinoline core fused with a quinoline ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-Naphtho[1,2,3-de]quinoline-1-carboxylic acid, 6-[(4-chlorophenyl)amino]-2,7-dihydro-4-methyl-2,7-dioxo-, ethyl ester typically involves multi-step organic reactions. One common method includes the reaction of N-(9,10-anthraquinon-1-yl)chloroacetamide with sodium p-toluenesulfinate, followed by cyclization to form the naphthoquinoline core . The reaction conditions often involve heating in dimethylformamide (DMF) and subsequent nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound may utilize microwave-assisted synthesis techniques to enhance reaction efficiency and yield. Microwave irradiation has been shown to be effective in synthesizing quinoline derivatives under mild conditions, reducing reaction times and improving overall yields .

Chemical Reactions Analysis

Types of Reactions

3H-Naphtho[1,2,3-de]quinoline-1-carboxylic acid, 6-[(4-chlorophenyl)amino]-2,7-dihydro-4-methyl-2,7-dioxo-, ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different chemical and biological properties depending on the substituents introduced.

Scientific Research Applications

3H-Naphtho[1,2,3-de]quinoline-1-carboxylic acid, 6-[(4-chlorophenyl)amino]-2,7-dihydro-4-methyl-2,7-dioxo-, ethyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, its antiviral activity is attributed to its ability to inhibit viral replication by targeting viral enzymes. Additionally, its role as an ASK1 inhibitor involves blocking the signaling pathways that lead to apoptosis, thereby preventing cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3H-Naphtho[1,2,3-de]quinoline-1-carboxylic acid, 6-[(4-chlorophenyl)amino]-2,7-dihydro-4-methyl-2,7-dioxo-, ethyl ester lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to act as a chemosensor and its potential therapeutic applications make it a valuable compound in scientific research.

Properties

CAS No.

67906-28-9

Molecular Formula

C26H19ClN2O4

Molecular Weight

458.9 g/mol

IUPAC Name

ethyl 10-(4-chloroanilino)-12-methyl-8,15-dioxo-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaene-16-carboxylate

InChI

InChI=1S/C26H19ClN2O4/c1-3-33-26(32)22-19-16-6-4-5-7-17(16)24(30)20-18(28-15-10-8-14(27)9-11-15)12-13(2)23(21(19)20)29-25(22)31/h4-12,28H,3H2,1-2H3,(H,29,31)

InChI Key

PNTKMGYQLRLHDL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C3=CC=CC=C3C(=O)C4=C(C=C(C(=C24)NC1=O)C)NC5=CC=C(C=C5)Cl

Origin of Product

United States

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